Allolactose

Overview

Description

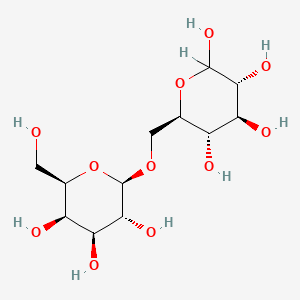

Allolactose is a disaccharide similar to lactose. It consists of the monosaccharides D-galactose and D-glucose linked through a β1-6 glycosidic linkage instead of the β1-4 linkage of lactose . It may arise from the occasional transglycosylation of lactose by β-galactosidase .

Synthesis Analysis

The synthesis of Allolactose occurs through the enzymatic conversion of lactose by transgalactosylation using β-galactosidase . The presence of lactose results in the synthesis of allolactose which binds to the lac repressor and reduces its affinity for the lac operon .Chemical Reactions Analysis

Allolactose is involved in the enzymatic conversion of lactose by β-galactosidase . It is also used in the analysis of lactose, allolactose, lactulose, and other saccharides contained in low lactose dairy products using HPLC with post-column fluorescence derivatization method .Scientific Research Applications

Determination of Lactose Concentration in Low-Lactose and Lactose-Free Products

Allolactose plays a crucial role in the determination of lactose concentration in low-lactose and lactose-free milk, milk products, and products containing dairy ingredients . The K-LOLAC method, which is an accurate and sensitive enzymatic method for the rapid measurement of lactose in low-lactose or lactose-free products, uses allolactose . This method was validated on a sample set of 36 commercial food and beverage products and a set of 10 certified reference materials .

Autoregulation of Sugar-Specific Transcription Regulatory Proteins

Autoregulation is a common feature of sugar-specific transcription regulatory proteins in E. coli . In the lactose system of E. coli, transcription elongation is inhibited by allolactose . This particular molecular mechanism, a transcriptional roadblock, used to achieve self-repression in the lac system does not reduce noise or increase the speed of response. Instead, LacI autoregulation balances two opposing states, one that allows quicker response to smaller pulses of external lactose, and the other that minimizes production costs in the absence of lactose .

Formation of Allolactose

The acceptor reaction with glucose is important for the formation of allolactose . Allolactose is the natural inducer of the lac operon .

Safety And Hazards

Future Directions

Recent developments in microbial production of high-purity galacto-oligosaccharides (GOS) suggest potential future directions for research involving Allolactose . The purification strategies include removal of glucose alone or together with galactose by lactose negative yeast species, removal of both mono- and disaccharides by combining the fast monosaccharide metabolizing capacity of some yeast species with efficient lactose consumption by certain lactose positive microbes, and the application of selected strains of Kluyveromyces species with high lactose metabolizing activity to achieve high-purity GOS that is practically free from lactose and monosaccharides .

properties

IUPAC Name |

(3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-VDGMBKLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893952 | |

| Record name | Allolactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allolactose | |

CAS RN |

645-03-4 | |

| Record name | 6-O-β-D-Galactopyranosyl-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allolactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allolactose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04116 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allolactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of allolactose in E. coli?

A: Allolactose's primary target is the lac repressor (LacI), a protein that binds to the operator region of the lac operon, inhibiting transcription. [, ]

Q2: How does allolactose binding affect the lac repressor?

A: Binding of allolactose to the lac repressor induces a conformational change in the protein. This change reduces its affinity for the operator DNA, leading to its dissociation and allowing transcription of the lac operon genes. [, , ]

Q3: What are the downstream effects of allolactose binding to the lac repressor?

A: When allolactose binds to the lac repressor and removes it from the operator, RNA polymerase can transcribe the lac operon genes. These genes encode proteins involved in lactose uptake and metabolism, including β-galactosidase and lactose permease. [, , ]

Q4: Does the presence of glucose affect allolactose's role in the lac operon?

A: Yes, glucose exerts catabolite repression on the lac operon, even in the presence of allolactose. This repression involves the reduction of cAMP levels, which in turn reduces the activity of the cAMP receptor protein (CRP), a positive regulator of the lac operon. [, ]

Q5: What is inducer exclusion and how does it relate to allolactose?

A: Inducer exclusion is a mechanism by which glucose transport into the cell inhibits the activity of lactose permease, thus reducing intracellular allolactose concentrations and contributing to lac operon repression. [, ]

Q6: What is the molecular formula and weight of allolactose?

A: Allolactose (β-D-galactopyranosyl-(1→6)-D-glucose) has a molecular formula of C12H22O11 and a molecular weight of 342.30 g/mol. [, ]

Q7: What spectroscopic techniques are used to characterize allolactose?

A: Allolactose can be characterized by techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). NMR provides information about the structure and conformation of the molecule, while MS is used to determine its molecular weight and fragmentation pattern. [, , , ]

Q8: Is there research on the stability of allolactose under various storage conditions?

A8: The provided research focuses on allolactose's biological role and its interaction with β-galactosidase. Information on its material compatibility and stability under various storage conditions is limited in these studies.

Q9: Does allolactose have catalytic properties itself?

A: Allolactose itself is not an enzyme and doesn't possess catalytic properties. Its role in the lac operon is that of an inducer, meaning it regulates gene expression by binding to a regulatory protein. []

Q10: Have there been computational studies on allolactose and its interactions?

A: Yes, computational studies employing methods like molecular dynamics simulations and quantum chemistry calculations have been conducted to investigate the interaction of allolactose with β-galactosidase, particularly focusing on the role of specific amino acid residues in binding and catalysis. []

Q11: How do structural modifications to allolactose affect its ability to induce the lac operon?

A: While specific SAR studies on allolactose are not extensively discussed in the provided research, it is known that the lac repressor exhibits specificity towards allolactose and certain analogs like isopropyl-β-D-1-thiogalactopyranoside (IPTG). Modifications to the sugar rings or the glycosidic linkage could potentially impact binding affinity and inducer activity. [, , ]

Q12: Are there specific formulation strategies to enhance allolactose's stability or bioavailability?

A12: The provided articles primarily focus on the biochemical properties and biological role of allolactose. Information regarding its formulation and stability enhancement strategies is not extensively addressed in these research papers.

Q13: Has the ADME profile of allolactose been investigated?

A13: The provided research focuses on allolactose's role as a natural inducer within bacterial cells. Information regarding its ADME profile in more complex organisms is limited in these studies.

Q14: Has allolactose shown efficacy in any in vitro or in vivo models beyond its role in the lac operon?

A14: The provided research primarily focuses on the role of allolactose in regulating the lac operon. Its potential therapeutic applications or efficacy in other biological contexts are not extensively explored in these studies.

Q15: What analytical techniques are commonly used to detect and quantify allolactose?

A: Common techniques include high-performance liquid chromatography (HPLC) coupled with various detectors like refractive index (RI), evaporative light scattering (ELS), or pulsed amperometric detection (PAD). These methods allow for separation and quantification of allolactose in complex mixtures. [, , , ]

Q16: What is known about the environmental fate and potential ecotoxicological effects of allolactose?

A16: The provided research primarily focuses on the biological role of allolactose within bacterial cells. Information regarding its environmental fate, degradation pathways, and potential ecological impacts is limited in these studies.

Q17: What are some of the key historical milestones in our understanding of allolactose and its role in the lac operon?

A17: Key milestones include:

- 1961: The discovery of allolactose as the natural inducer of the lac operon. []

- 1965: The development of the operon model for gene regulation by Jacob and Monod, with the lac operon as a central example. [, ]

- 1996: The determination of the crystal structure of E. coli β-galactosidase, providing insights into its catalytic mechanism and interactions with allolactose. []

Q18: What scientific disciplines have contributed to our understanding of allolactose and its functions?

A18: Research on allolactose and the lac operon has involved contributions from:

- Biochemistry: Characterizing the structure and function of β-galactosidase, the enzyme responsible for allolactose synthesis and lactose hydrolysis. [, , , ]

- Genetics: Identifying and characterizing mutations in the lac operon genes and regulatory elements, providing insights into the mechanisms of gene regulation. [, ]

- Molecular Biology: Investigating the molecular details of DNA-protein interactions involved in lac operon regulation, including the binding of the lac repressor to the operator and the role of allolactose as an inducer. [, , ]

- Structural Biology: Determining the three-dimensional structures of proteins involved in the lac operon, such as β-galactosidase and the lac repressor, to understand their function at the molecular level. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[2-(4-sulfooxyphenyl)acetyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(methylamino)-4-oxobutanoic acid](/img/structure/B1665174.png)